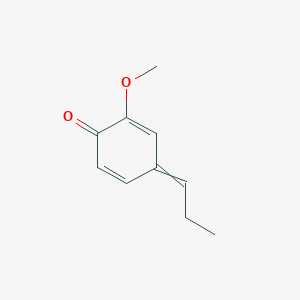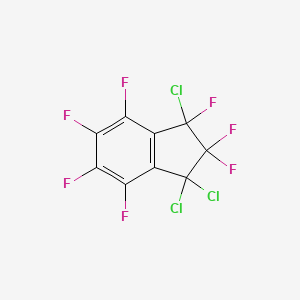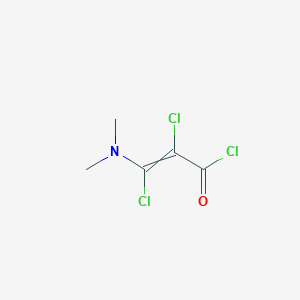
2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride is a chemical compound with the molecular formula C5H8Cl3NO It is a chlorinated derivative of prop-2-enoyl chloride and contains both dimethylamino and dichloro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride typically involves the chlorination of 3-(dimethylamino)prop-2-enoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the prop-2-enoyl moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids or amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Solvents: Dichloromethane, chloroform, acetonitrile
Catalysts: Lewis acids, bases
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Addition Products: Products resulting from the addition of electrophiles or nucleophiles to the double bond.
Applications De Recherche Scientifique
2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride involves its reactivity with various nucleophiles and electrophiles. The compound’s dichloro and dimethylamino groups play a crucial role in its chemical behavior, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(dimethylamino)prop-2-enoyl Fluoride: A stable acyl fluoride with similar reactivity.
3-(Dimethylamino)prop-2-enoyl Chloride: Lacks the dichloro substitution, resulting in different reactivity and applications.
Uniqueness
2,3-Dichloro-3-(dimethylamino)prop-2-enoyl chloride is unique due to the presence of both dichloro and dimethylamino groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
57243-88-6 |
|---|---|
Formule moléculaire |
C5H6Cl3NO |
Poids moléculaire |
202.46 g/mol |
Nom IUPAC |
2,3-dichloro-3-(dimethylamino)prop-2-enoyl chloride |
InChI |
InChI=1S/C5H6Cl3NO/c1-9(2)4(7)3(6)5(8)10/h1-2H3 |
Clé InChI |
JMUHOEQCMJKXJJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=C(C(=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



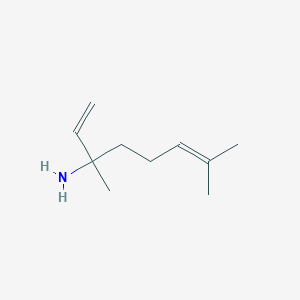
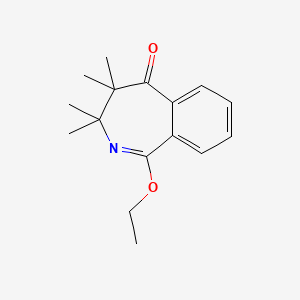
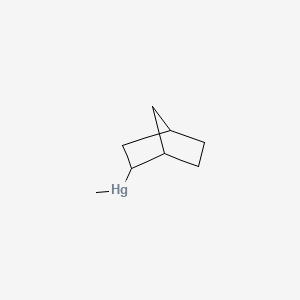
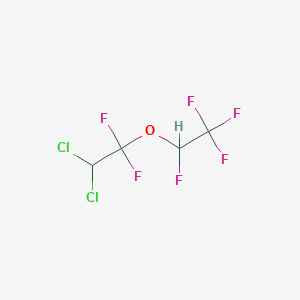
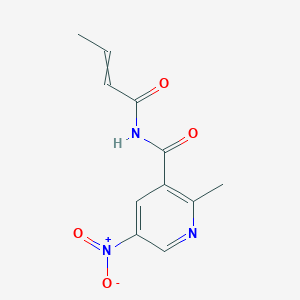

![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
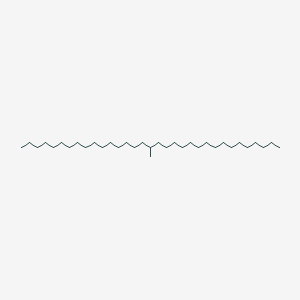
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
